Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate
CAS No.: 786704-07-2
Cat. No.: VC15903580
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 786704-07-2 |
|---|---|
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | ethyl 2-(2-bromo-1-methylindol-3-yl)acetate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | FABPMSWAXHGZDT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)Br |
Introduction
Structural and Chemical Overview
Molecular Architecture
Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate features a fused bicyclic indole scaffold substituted with a bromine atom at the 2-position, a methyl group at the 1-position, and an ethyl ester moiety at the 3-position (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substituent introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
Table 1: Key Structural and Physical Properties
The ethyl ester group enhances the compound’s solubility in organic solvents, facilitating its use in synthetic chemistry .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves multi-step reactions starting from indole precursors. A common approach utilizes 2-bromoindole derivatives subjected to alkylation and esterification reactions .
Stepwise Synthesis
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Indole Bromination: 1-Methylindole undergoes electrophilic bromination at the 2-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
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Acetic Acid Esterification: The brominated indole intermediate reacts with ethyl chloroacetate in a nucleophilic substitution reaction. Potassium tert-butoxide (KOtBu) is often employed as a base to deprotonate the indole nitrogen, facilitating the formation of the acetate ester .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C to RT | 65–70% | |
| Alkylation/Esterification | Ethyl chloroacetate, KOtBu, DMF | 50–60% |
Optimization Challenges
The steric hindrance caused by the 2-bromo substituent can reduce reaction yields, necessitating precise temperature control and excess reagents . Catalytic methods using transition metals (e.g., palladium) are under investigation to improve efficiency .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR: Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.72 (s, 3H, N-CH₃), and δ 4.15 (q, 2H, CH₂CH₃) confirm the ethyl ester and methyl groups .
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MS (ESI): A molecular ion peak at m/z 296.16 [M+H]⁺ corresponds to the molecular weight.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Indole Derivatives
The 2-bromo substitution in Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate confers distinct reactivity compared to analogues with bromine at other positions .
Applications in Pharmaceutical Research
Drug Development
This compound serves as a precursor in synthesizing kinase inhibitors and apoptosis-inducing agents . Its ethyl ester group allows facile hydrolysis to carboxylic acid derivatives for further functionalization .
Medicinal Chemistry
Researchers have incorporated this indole scaffold into hybrid molecules targeting tubulin polymerization, a mechanism relevant to cancer therapy .
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